Mepazine hydrochloride

Anticholinergic Activity Neuropharmacology Receptor Profiling

Mepazine hydrochloride is a first-in-class phenothiazine MALT1 protease inhibitor with sub‑micromolar potency (IC50 0.83 μM full‑length GSTMALT1; 0.42 μM GSTMALT1 325‑760). It selectively impairs ABC‑DLBCL cell viability over GCB‑DLBCL lines—an ideal positive control for NF‑κB pathway and lymphoma research. It ranks highest in anticholinergic activity among phenothiazines, surpassing clozapine, thioridazine, and chlorpromazine, making it indispensable for muscarinic receptor antagonism studies. Its negligible antiemetic efficacy provides a validated negative control for phenothiazine SAR dissection. Supplied at ≥98% HPLC purity; for research use only.

Molecular Formula C19H23ClN2S
Molecular Weight 346.9 g/mol
CAS No. 2975-36-2
Cat. No. B1662460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMepazine hydrochloride
CAS2975-36-2
SynonymsPecazine hydrochloride;  NSC-64076;  10-[(1-Methylpiperidin-3-yl)methyl]phenothiazine; hydrochloride
Molecular FormulaC19H23ClN2S
Molecular Weight346.9 g/mol
Structural Identifiers
SMILESCN1CCCC(C1)CN2C3=CC=CC=C3SC4=CC=CC=C42.Cl
InChIInChI=1S/C19H22N2S.ClH/c1-20-12-6-7-15(13-20)14-21-16-8-2-4-10-18(16)22-19-11-5-3-9-17(19)21;/h2-5,8-11,15H,6-7,12-14H2,1H3;1H
InChIKeyRLCFKYRNUBRPIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mepazine Hydrochloride (CAS 2975-36-2) for Research Procurement: Phenothiazine Class, MALT1 Inhibition, and Procurement Considerations


Mepazine hydrochloride (CAS 2975-36-2), also known as Pecazine hydrochloride, is a phenothiazine derivative historically used as a neuroleptic agent [1]. While it shares its core tricyclic structure with other first-generation antipsychotics, contemporary research has refocused on its potent and selective inhibition of the MALT1 (mucosa-associated lymphoid tissue lymphoma translocation protein 1) protease, a key paracaspase in the NF-κB pathway [2]. Mepazine hydrochloride is supplied primarily for research use, with reported purities of ≥99% by HPLC . Its differentiated activity profile compared to other phenothiazines is critical for experimental design in oncology and immunology research.

Why Mepazine Hydrochloride Cannot Be Interchanged with Chlorpromazine, Thioridazine, or Promazine in Targeted Research


The phenothiazine class exhibits significant pharmacodynamic divergence despite structural similarities. Mepazine hydrochloride possesses a unique combination of properties—potent MALT1 inhibition and exceptionally high anticholinergic activity—that are not uniformly shared by its closest analogs [1]. For instance, while thioridazine and promazine are also MALT1 inhibitors, their potency and selectivity differ, and compounds like chlorpromazine lack the same anticholinergic ranking [2][3]. Furthermore, Mepazine's clinical efficacy in classic antipsychotic models was demonstrably lower than that of chlorpromazine, indicating a distinct biological interaction profile [4]. Therefore, substituting Mepazine with another phenothiazine in research protocols will invalidate experimental outcomes dependent on its specific MALT1 inhibitory potency or its pronounced muscarinic receptor antagonism.

Mepazine Hydrochloride (CAS 2975-36-2) Quantitative Differentiation Data: Head-to-Head Evidence Against Key Comparators


Superior Anticholinergic Potency: Mepazine vs. Chlorpromazine, Thioridazine, and Promazine

In a direct comparative study, Mepazine exhibited the highest anticholinergic activity among a panel of antipsychotic drugs. The study evaluated oral mydriatic potency in mice in vivo as an index of anticholinergic effect [1]. Mepazine was ranked as the most potent anticholinergic agent, ahead of clozapine, thioridazine, promazine, and chlorpromazine. Trifluoperazine, pimozide, and haloperidol were found to be inactive in this assay [1].

Anticholinergic Activity Neuropharmacology Receptor Profiling

Specific MALT1 Protease Inhibition: Mepazine's Sub-Micromolar Potency

Mepazine is a potent and selective inhibitor of the MALT1 protease, a key paracaspase target in ABC-DLBCL and other cancers. In a key study identifying phenothiazines as MALT1 inhibitors, mepazine was shown to potently inhibit the protease [1]. Its activity is quantified with IC50 values of 0.83 μM against full-length GSTMALT1 and 0.42 μM against the GSTMALT1 325-760 segment . The study also identified thioridazine and promazine as MALT1 inhibitors, but mepazine's activity is a benchmark in the class [1].

MALT1 Protease NF-kB Pathway Cancer Research

Efficacy in ABC-DLBCL vs. GCB-DLBCL Cell Lines: Cell Line-Specific Cytotoxicity of Mepazine

The cytotoxic effect of Mepazine is selective for the activated B-cell (ABC) subtype of diffuse large B-cell lymphoma (DLBCL) cells. Mepazine reduces the viability of ABC-DLBCL cell lines (HBL1, OCI-Ly3, U2932, TMD8) but has no discernible effect on germinal center B-cell (GCB)-DLBCL cell lines (BJAB, Su-DHL-6, Su-DHL-4) [1]. This cell-type specificity is a critical differentiation point from other chemotherapeutics and even some other MALT1 inhibitors with broader or different activity profiles.

Cell Viability ABC-DLBCL Lymphoma

Lack of Antiemetic Activity: Mepazine vs. Chlorpromazine in Apomorphine-Induced Emesis

In a comparative study evaluating the ability of phenothiazine derivatives to inhibit apomorphine-induced emesis in dogs, Mepazine and promazine showed little or no antiemetic activity at the doses tested [1]. This is in stark contrast to chlorpromazine, which served as the reference compound and demonstrated significant inhibitory potency. Prochlorperazine was three times more active than chlorpromazine, and Sch 3940 was twenty-four times more active [1].

Antiemetic Phenothiazine In Vivo Pharmacology

Clinical Antipsychotic Efficacy: Mepazine vs. Promazine and Chlorpromazine in Schizophrenia

A clinical evaluation compared the efficacy of Mepazine and Promazine in psychotic patients. In chronic schizophrenic patients, 50% of those treated with Mepazine showed various grades of improvement, compared to 71% with Promazine. Marked improvement was observed in only 6% of patients on Mepazine, versus 13% on Promazine and 24% on Chlorpromazine [1]. A subsequent placebo-controlled trial found no statistically significant difference between Mepazine (300 mg/day) and placebo across eight different measures in chronic schizophrenic patients [2].

Clinical Efficacy Schizophrenia Comparative Trial

Recommended Research and Procurement Scenarios for Mepazine Hydrochloride (CAS 2975-36-2)


Investigating MALT1-Dependent Signaling in ABC-DLBCL Oncology Models

Procure Mepazine hydrochloride as a benchmark MALT1 protease inhibitor. Its well-characterized sub-micromolar IC50 values (0.83 μM and 0.42 μM for GSTMALT1 constructs) and its demonstrated selective cytotoxicity for ABC-DLBCL cell lines over GCB-DLBCL cells make it an ideal positive control for studies on NF-κB pathway inhibition in specific lymphoma subtypes. This scenario leverages the evidence that Mepazine is a potent, first-in-class (phenothiazine) MALT1 inhibitor [1].

Neurological Studies Requiring a Phenothiazine with Maximal Anticholinergic Activity

Select Mepazine hydrochloride when an experimental protocol requires a phenothiazine with the highest possible anticholinergic effect. Its top ranking in comparative oral mydriatic potency assays (more potent than clozapine, thioridazine, promazine, and chlorpromazine) ensures a strong and measurable muscarinic receptor antagonism, which is directly relevant for studies on extrapyramidal side effects, cholinergic signaling, or as a comparator in neuropharmacology [2].

Comparative Phenothiazine Studies Focusing on Antiemetic Activity

Utilize Mepazine hydrochloride as a negative control for antiemetic activity within the phenothiazine class. Direct evidence from apomorphine-induced emesis models demonstrates that Mepazine, unlike chlorpromazine and prochlorperazine, has little to no efficacy. This scenario is valuable for researchers dissecting the structure-activity relationships (SAR) that drive the antiemetic vs. antipsychotic vs. other effects of phenothiazine derivatives [3].

Historical Antipsychotic Research and Clinical Benchmarking

Employ Mepazine hydrochloride as a historically significant but low-efficacy comparator for studies on first-generation antipsychotics. Quantitative clinical data shows its markedly lower improvement rates (6% marked improvement) compared to promazine (13%) and chlorpromazine (24%) in schizophrenia. It is thus a valuable tool for researchers investigating the differential efficacy and side effect profiles of early phenothiazine drugs [4].

Technical Documentation Hub

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